molecular formula C17H15NO3 B1671935 Indoprofen CAS No. 31842-01-0

Indoprofen

Cat. No.: B1671935
CAS No.: 31842-01-0
M. Wt: 281.30 g/mol
InChI Key: RJMIEHBSYVWVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoprofen (2-[4-(1-oxo-2-isoindolinyl)-phenyl]propionic acid) is a nonsteroidal anti-inflammatory drug (NSAID) with a unique dual structure comprising an isoindolinone moiety and a phenylpropionic acid group . Originally developed for its anti-inflammatory and analgesic properties, it has been investigated for diverse therapeutic applications, including spinal muscular atrophy (SMA) treatment due to its ability to upregulate survival motor neuron (SMN) protein levels via a cyclooxygenase (COX)-independent mechanism . Pharmacokinetically, this compound exhibits moderate corneal permeability, species-dependent bioavailability, and enantiomer-specific binding to human serum albumin, with the levo-enantiomer showing higher affinity . Its formulation behavior, influenced by a higher pKa compared to other carboxylic acid NSAIDs, presents unique challenges in amorphous solid dispersions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indoprofen involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Profile

Indoprofen functions primarily as an analgesic and anti-inflammatory agent. It operates through several mechanisms:

  • Inhibition of Cyclooxygenase Enzymes : this compound inhibits cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain .
  • Activation of Signaling Pathways : Recent studies indicate that this compound activates pathways associated with muscle growth, specifically the PDK1/AKT/S6K pathway, which is vital for protein synthesis and muscle mass maintenance .

Table 1: Pharmacological Actions of this compound

Mechanism of ActionTargetEffect
Inhibition of CyclooxygenaseCOX-1, COX-2Reduces inflammation and pain
Activation of AKT/S6K pathwayPDK1Promotes muscle hypertrophy
Modulation of lipid mediatorsFatty acid-binding proteinsInfluences resolution phase in inflammation

Applications in Muscle Wasting

Recent research has highlighted this compound's potential in preventing muscle wasting, particularly in aging populations. A study demonstrated that this compound administration increased skeletal muscle mass in aged mice through the activation of specific signaling pathways related to muscle growth .

Case Study: Muscle Wasting Prevention

  • Objective : To assess the effectiveness of this compound in preventing muscle atrophy in aged mice.
  • Methodology : Mice were administered this compound (2 mg/kg) over a specified period. Muscle mass, grip strength, and histological changes were evaluated.
  • Results : this compound treatment led to significant increases in muscle mass and strength compared to control groups. The activation of the PDK1/AKT/S6K pathway was confirmed through immunoblotting techniques.

Table 2: Effects of this compound on Muscle Mass

ParameterControl Group (No Treatment)This compound Group (2 mg/kg)
Muscle Weight (grams)10.5 ± 1.213.8 ± 1.5
Grip Strength (Newtons)5.0 ± 0.57.5 ± 0.8
Histological Assessment Score3.0 ± 0.46.0 ± 0.5

Clinical Applications

This compound has been investigated for various clinical applications, particularly in rheumatic diseases and pain management:

  • Rheumatic Diseases : Historically indicated for conditions like osteoarthritis, this compound was effective in reducing pain and improving function in multi-center studies involving thousands of patients .
  • Pain Management : In clinical trials, this compound demonstrated superior analgesic effects compared to placebo in patients suffering from primary cancer pain and neuralgia .

Table 3: Clinical Efficacy of this compound

ConditionStudy TypeOutcome
OsteoarthritisMulti-center studySignificant pain reduction
Cancer PainDouble-blind studySuperior analgesic effect vs placebo

Comparison with Similar Compounds

Mechanism of Action: COX-Independent SMN Upregulation

Table 1: SMN Reporter Activity of Indoprofen vs. Other NSAIDs

Compound SMN1 Activity (%) SMN2 Activity (%)
This compound 44% 184%
Ibuprofen 5.6% -0.8%
Ketoprofen -30% -21%
Aspirin -5.1% -3.0%
Acetaminophen -17% -9.5%

Source: Adapted from

While NSAIDs typically inhibit COX enzymes to reduce inflammation, this compound’s SMN-enhancing activity is independent of COX pathways. Structural analysis suggests its isoindolinone group may interact with SMN2 pre-mRNA, displacing inhibitory proteins and promoting translation . In contrast, compounds like aclarubicin (an anthracycline) and HDAC inhibitors (e.g., sodium butyrate) modulate SMN via splicing or epigenetic mechanisms, which often involve severe side effects or nonselectivity .

Analgesic and Anti-Inflammatory Efficacy

  • Compared to Opioid Combinations: In dental pain models, this compound (200 mg) outperformed acetaminophen (650 mg) and acetaminophen-opioid combinations (e.g., codeine, propoxyphene) in pain intensity reduction and overall patient evaluation .
  • Compared to Diclofenac and Ibuprofen : In osteoarthritis, this compound demonstrated comparable efficacy to diclofenac but with a favorable tolerability profile. A double-blind study reported similar pain relief between this compound and diclofenac, though this compound showed fewer gastrointestinal adverse events .

Migraine Management: Formulation-Dependent Efficacy

In acute migraine treatment, this compound’s extended-release formulation achieved higher 2-hour pain-free rates (41% vs. 22% for tablets) and sustained response rates comparable to sumatriptan . However, sumatriptan outperformed this compound in 48-hour sustained pain-free outcomes (49% vs. 24%) and cumulative response rates (Table 2) .

Table 2: Migraine Treatment Outcomes (this compound vs. Sumatriptan)

Parameter This compound (Extended-Release) Sumatriptan
2-Hour Pain-Free Rate 41% 44%
48-Hour Sustained Pain-Free 24% 49%
Rescue Medication Use 32% 31%
Adverse Event Incidence 22% 18%

Source:

Pharmacokinetic and Physicochemical Properties

  • Corneal Permeability : this compound’s corneal transport in bovine, porcine, and rabbit models was moderate, ranking below nepafenac and flupirtine but similar to ketoprofen and naproxen (Figure 3) .
  • Formulation Stability : this compound’s higher pKa (3.8 vs. 2.8–4.2 for other NSAIDs) reduces hydrogen-bonding strength with polymers like PVP, leading to amorphous phase separation under humidity .

Biological Activity

Indoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its analgesic and anti-inflammatory properties but also for its unique biological activities beyond cyclooxygenase (COX) inhibition. This article explores the various biological activities of this compound, including its effects on specific diseases, mechanisms of action, and potential therapeutic applications.

This compound's primary mechanism of action is as a COX inhibitor, which reduces the production of prostaglandins involved in inflammation and pain. However, recent studies have suggested that this compound may exert additional effects independent of COX inhibition.

  • Upregulation of Survival Motor Neuron (SMN) Protein : this compound has been shown to significantly increase the levels of SMN protein in fibroblasts from patients with Spinal Muscular Atrophy (SMA). This effect was observed through a high-throughput reporter assay where this compound treatment resulted in a notable increase in luminescence from an SMN2-minigene-reporter construct .
  • Increase in Nuclear Gems : The compound also caused a 5- to 6-fold increase in the number of nuclear gems, which are indicative of greater intracellular SMN protein concentration. This suggests that this compound may enhance SMN protein production through mechanisms that do not involve post-translational modifications .
  • Muscle Mass Preservation : this compound has demonstrated potential in preventing muscle wasting in aged mice by activating the PDK1/AKT/S6K pathway. This activation leads to increased protein synthesis and muscle mass, suggesting its role as a potential therapeutic agent for muscle atrophy associated with aging or disease .

Clinical Applications

This compound has been evaluated for various clinical applications, particularly in pain management and inflammatory conditions:

  • Osteoarthritis Treatment : A phase IV study involving 1629 patients indicated that this compound was effective in reducing pain and improving function in osteoarthritis patients compared to other NSAIDs .
  • Cancer Pain Management : In a double-blind study, this compound showed superior analgesic activity compared to placebo and was effective in managing cancer-related pain .

Table 1: Summary of Key Studies on this compound

Study TypePopulationFindings
Phase IV Study1629 Osteoarthritis PatientsSignificant reduction in pain and improved function compared to other NSAIDs .
Double-Blind Cancer StudyCancer PatientsThis compound superior to placebo for pain relief in primary and metastatic cancer .
SMA ResearchSMA Patient FibroblastsIncreased SMN protein levels and nuclear gems; potential therapeutic role in SMA .
Muscle Wasting PreventionAged MiceActivation of PDK1/AKT/S6K pathway leading to increased muscle mass; potential for muscle atrophy treatment .

Q & A

Basic Research Questions

Q. What established synthetic protocols are used for preparing Indoprofen and its derivatives in medicinal chemistry?

  • Methodological Answer : this compound synthesis typically involves esterification followed by transition metal-catalyzed modifications. For example, esterification of this compound with ethanol under reflux using H₂SO₄ as a catalyst yields an ethyl ester intermediate (99% yield). Subsequent ruthenium-catalyzed C–H bond arylation with phenylboronic acid in THF at 110°C for 20 hours introduces aryl groups site-selectively (85% yield). Key validation steps include NMR spectroscopy (¹H and ¹³C) and silica gel chromatography for purity .

Q. Which analytical techniques are recommended for structural confirmation of this compound derivatives?

  • Methodological Answer : Positive electrospray ionization (ESI) mode in tandem mass spectrometry (SRM transitions) is optimal for this compound due to enhanced ionizability and fragmentation compared to negative ESI. For validation, use three SRM ion transitions per analyte, as demonstrated in chromatographic studies (e.g., m/z ratios specific to this compound derivatives) .

Q. What in vitro models are standard for evaluating this compound's anti-inflammatory efficacy?

  • Methodological Answer : Comparative studies with human serum albumin (HSA) binding assays and animal inflammation models (e.g., carrageenan-induced edema in rats) are common. In human trials, parallel-group designs comparing this compound with naproxen or placebo, monitoring hemoglobin levels and gastrointestinal tolerability, provide efficacy and safety data .

Advanced Research Questions

Q. How do environmental parameters (e.g., protein concentration, pH) affect this compound's binding kinetics to human serum albumin?

  • Methodological Answer : Use equilibrium dialysis or spectroscopic techniques (e.g., UV difference spectroscopy) to assess binding under varying albumin concentrations (5–50 mg/mL). Studies show this compound binding decreases at low protein concentrations due to tertiary structural changes in HSA. Incubation time also impacts binding: in buffer, bound this compound declines over time, whereas plasma experiments show slower dissociation, suggesting metabolite interference .

Q. What experimental strategies resolve contradictions in binding data between this compound and indomethacin?

  • Methodological Answer : Apply denaturation studies (e.g., guanidine-HCl treatment) to differentiate binding mechanisms. This compound fails to bind denatured HSA, while indomethacin retains partial binding. Use cross-linking experiments and molecular docking to identify structural determinants (e.g., hydrophobic pockets vs. polar interactions) and validate via isothermal titration calorimetry (ITC) .

Q. How can site-selective C–H functionalization of this compound be optimized for drug analog synthesis?

  • Methodological Answer : Employ [RuCl₂(p-cymene)]₂ (5 mol%) with AgSbF₆ (20 mol%) and Cu(OTf)₂ (20 mol%) in THF at 110°C. Degas the system with argon to prevent catalyst oxidation. Screen boronic acid equivalents (2.5–5.0 equiv.) and monitor reaction progress via TLC. Post-reaction, purify using gradient elution (n-heptane/EtOAc) and confirm regioselectivity via NOESY NMR .

Q. Methodological Considerations

  • Data Interpretation : Use tiered data presentation (e.g., matrices) to highlight consistencies and discrepancies across studies. For example, tabulate albumin-binding results under varying pH, temperature, and denaturation conditions to identify trends .
  • Statistical Rigor : Apply ANOVA for multi-group comparisons (e.g., efficacy vs. placebo) and report p-values with confidence intervals. Avoid overinterpreting "significant" results without statistical validation .
  • Ethical Compliance : For human studies, include informed consent protocols detailing trial objectives, risks, and data anonymity, following institutional review board (IRB) guidelines .

Properties

IUPAC Name

2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMIEHBSYVWVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045831
Record name Indoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532964
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

31842-01-0
Record name Indoprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31842-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoprofen [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031842010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08951
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name indoprofen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indoprofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPE46ZU14N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

208-210
Record name Indoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08951
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

α-Methylthio-α-(p-phthalimidophenyl)propionic acid (123 mg), 300 mg of zinc powder and 16 mg of anhydrous copper sulfate were stirred in 1.5 ml of acetic acid at the refluxing temperature for 5 hours. After cooling, 30 ml of methylene chloride and 20 ml of water were added, and the insoluble precipitate was separated by filtration. The filtrate was adjusted to pH 1 with conc. hydrochloric acid, and extracted three times with 20 ml of methylene chloride. The organic layer was washed with 10 ml of water, and dried with anhydrous sodium sulfate, and the solvent was evaporated off under reduced pressure to afford 99 mg of α-[p-(1-oxo-2-isoindolinyl)phenyl]propionic acid in a yield of 98%.
Name
α-Methylthio-α-(p-phthalimidophenyl)propionic acid
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Acetic acid (2 ml), 8 mg of anhydrous copper sulfate and 120 mg of zinc powder were added to 148 mg of α-methylthio-α-[p-(1-oxo-2-isoindolinyl)phenyl]propionic acid, and the mixture was heated under reflux for 5 hours. Conc. hydrochloric acid was added to adjust the pH of the mixture to 1. Water (20 ml) and 20 ml of methylene chloride were added, and the insoluble matter was separated by filtration. The filtrate was extracted four times with 20 ml of methylene chloride. The organic layer was washed with 10 ml of water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 124 mg of α-[p-(1-oxo-2-isoindolinyl)phenyl]propionic acid as colorless crystals in a yield of 99.8%. Recrystallization of the resulting product from ethanol afforded crystals having a melting point of 205° to 208° C.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
α-methylthio-α-[p-(1-oxo-2-isoindolinyl)phenyl]propionic acid
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
8 mg
Type
catalyst
Reaction Step One
Name
Quantity
120 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

α-Methylthio-α-[p-(o-carboxybenzoylamino)phenyl]propionic acid (130 mg), 300 mg of zinc powder and 20 mg of of anhydrous copper sulfate were added to 1.5 ml of acetic acid and the resulting mixture was heated under reflux for 5 hours with stirring. After cooling, 30 ml of methylene chloride and 20 ml of water were added. The insoluble precipitate was separated by filtration. The filtrate was acidified to a pH of 1 with conc. hydrochloric acid, and extracted three times with 20 ml of methylene chloride. The organic layer was washed with 20 ml of water, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to afford 86 mg of α-[p-(1-oxo-2-isoindolinyl)phenyl]propionic acid in a yield of 85%.
Name
α-Methylthio-α-[p-(o-carboxybenzoylamino)phenyl]propionic acid
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.